7-hydroxy-3-(2-methoxyphenoxy)-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one
Description
7-Hydroxy-3-(2-methoxyphenoxy)-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one (CAS: 845808-38-0) is a chromen-4-one derivative with the molecular formula C₂₂H₂₄N₂O₅ and a molecular weight of 396.443 g/mol. Its structure features:
Properties
IUPAC Name |
7-hydroxy-3-(2-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-23-9-11-24(12-10-23)13-16-17(25)8-7-15-21(26)20(14-28-22(15)16)29-19-6-4-3-5-18(19)27-2/h3-8,14,25H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCKJPSLSJCOSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(2-methoxyphenoxy)-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenoxy group: This step involves the nucleophilic substitution reaction where a methoxyphenol derivative reacts with the chromen-4-one intermediate.
Attachment of the piperazinylmethyl group: This is usually done through a nucleophilic substitution reaction where a piperazine derivative is introduced to the chromen-4-one scaffold.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(2-methoxyphenoxy)-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy and piperazinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dihydro derivatives.
Scientific Research Applications
7-hydroxy-3-(2-methoxyphenoxy)-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer, due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(2-methoxyphenoxy)-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interacting with DNA or RNA: Affecting gene expression and protein synthesis.
Modulating signaling pathways: Influencing cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below highlights key structural analogs, their substituents, and physicochemical properties:
Key Observations:
Substituent Position and Polarity: The 2-methoxyphenoxy group in the target compound introduces steric hindrance and polarity compared to analogs with 4-methoxyphenyl (e.g., 2j, 9a). Trifluoromethyl groups (e.g., Y041-2806) increase lipophilicity and metabolic stability .
Amine Substituents :
- 4-Methylpiperazine at R8 is common in active analogs (e.g., 2j, 9a). Replacing it with thiomorpholine (e.g., 8b) reduces basicity, while morpholine (e.g., compound in ) alters solubility .
Melting Points and Yields :
Biological Activity
7-Hydroxy-3-(2-methoxyphenoxy)-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one, a complex organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 410.47 g/mol. The structure features a chromenone core with various substituents that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O5 |
| Molecular Weight | 410.47 g/mol |
| LogP (Partition Coefficient) | 2.899 |
| Water Solubility (LogSw) | -3.33 |
| Polar Surface Area | 58.821 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may modulate the activity of acetylcholinesterase, an enzyme critical for neurotransmission, which could have implications in neurodegenerative diseases like Alzheimer's .
Antioxidant Properties
Studies have shown that derivatives of this compound possess significant antioxidant capabilities, which can protect cells from oxidative stress and may contribute to their neuroprotective effects .
Anticancer Potential
Preliminary studies suggest that the compound exhibits anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways. This makes it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
-
Neuroprotective Effects :
A study demonstrated that the compound could inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in synapses, which is beneficial for cognitive function enhancement in animal models . -
Antioxidant Activity :
In vitro assays revealed that the compound significantly reduced reactive oxygen species (ROS) levels in neuronal cell lines, indicating strong antioxidant properties that could prevent neuronal damage. -
Anticancer Activity :
A recent investigation into its anticancer effects showed that treatment with this compound led to reduced viability of various cancer cell lines, suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
